molecular formula C34H29N5O9 B12277027 [5-(2-acetamido-6-oxo-1H-purin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate

[5-(2-acetamido-6-oxo-1H-purin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate

Cat. No.: B12277027
M. Wt: 651.6 g/mol
InChI Key: PYNJSQLPBBLTIR-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-Acetyl-2’-C-methyl-guanosine 2’,3’,5’-tribenzoate involves multiple steps, starting from guanosine. The process typically includes the following steps:

    Acetylation: Introduction of an acetyl group to the guanosine molecule.

    Methylation: Addition of a methyl group at the 2’-C position.

    Benzoylation: Attachment of benzoate groups at the 2’, 3’, and 5’ positions.

The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure the desired modifications are achieved. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N-Acetyl-2’-C-methyl-guanosine 2’,3’,5’-tribenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

N-Acetyl-2’-C-methyl-guanosine 2’,3’,5’-tribenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in nucleic acid chemistry and potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-Acetyl-2’-C-methyl-guanosine 2’,3’,5’-tribenzoate involves its interaction with nucleic acids and enzymes. The compound can act as a substrate for various enzymatic reactions, influencing the structure and function of nucleic acids. Molecular targets include RNA and DNA, where the compound can modify their properties and interactions .

Comparison with Similar Compounds

N-Acetyl-2’-C-methyl-guanosine 2’,3’,5’-tribenzoate can be compared with other similar compounds, such as:

    2’-O-Methylguanosine: A modified nucleoside involved in tRNA modification.

    N-Acetylguanosine: A derivative of guanosine with an acetyl group.

    Methylguanosine: A guanosine derivative with a methyl group.

Properties

IUPAC Name

[5-(2-acetamido-6-oxo-1H-purin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H29N5O9/c1-20(40)36-33-37-27-25(28(41)38-33)35-19-39(27)32-34(2,48-31(44)23-16-10-5-11-17-23)26(47-30(43)22-14-8-4-9-15-22)24(46-32)18-45-29(42)21-12-6-3-7-13-21/h3-17,19,24,26,32H,18H2,1-2H3,(H2,36,37,38,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNJSQLPBBLTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)(C)OC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H29N5O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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